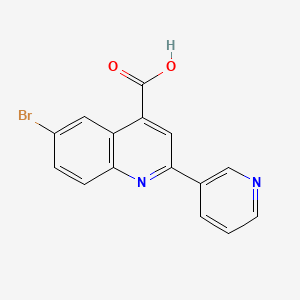
6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid is a chemical compound with the CAS Number: 5109-99-9. It has a molecular weight of 329.15 and its IUPAC name is 6-bromo-2-(3-pyridinyl)-4-quinolinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H9BrN2O2/c16-10-3-4-13-11(6-10)12(15(19)20)7-14(18-13)9-2-1-5-17-8-9/h1-8H,(H,19,20). This code provides a specific digital representation of the molecular structure .Physical And Chemical Properties Analysis
This compound appears as a powder and has a melting point of 305-309°C . The predicted boiling point is 526.8±50.0°C, and the predicted density is 1.613±0.06 g/cm3 . The compound’s pKa is predicted to be 1.80±0.30 .科学的研究の応用
Synthesis and Chemical Properties
"6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid" is involved in chemical reactions that highlight its utility in synthetic chemistry, particularly in the synthesis of complex organic compounds. For instance, N-Bromosaccharin, in the presence of pyridinium poly(hydrogen fluoride), can be used for monobromination of ethyl esters of 6- and 7-substituted-4-oxo-1,4-dihydroquinoline-3-carboxylic acids. This process occurs at the C6 or C8 positions, depending on the types and positions of the substituents, showcasing the compound's versatility in synthetic organic chemistry (Moẑek & Sket, 1994).
Pharmaceutical Intermediate Applications
The compound has been identified as a key intermediate in the synthesis of pharmaceutical agents. The large-scale manufacturing process for the anticancer agent thymitaq from 6-bromo-5-methylanthranilic acid illustrates the compound's critical role in the pharmaceutical industry. The synthesis involves a copper-mediated Ullman-like coupling, highlighting the importance of such intermediates in developing treatments for serious diseases (Malmgren et al., 2008).
Photolabile Protecting Group
Brominated hydroxyquinoline derivatives, related to "6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid", have been studied for their utility as photolabile protecting groups. These compounds exhibit high quantum efficiency and sensitivity to multiphoton-induced photolysis, making them useful in the release of biological messengers in vivo. Their increased solubility and low fluorescence render them advantageous as caging groups, which are essential in controlling the release of active molecules in biological systems (Fedoryak & Dore, 2002).
Photophysical Properties and Biomolecular Binding
Another application includes the synthesis and study of new 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, derived from 6-bromo-4-trifluoromethyl-quinolines. These compounds exhibit intraligand and charge-transfer type transitions, with strong interactions with ct-DNA attributed to π-stacking and/or hydrogen-bonding interactions. This indicates potential applications in biochemistry and pharmacology, including drug design and DNA interaction studies (Bonacorso et al., 2018).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin. It may cause respiratory irritation, skin irritation, and serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
6-bromo-2-pyridin-3-ylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O2/c16-10-3-4-13-11(6-10)12(15(19)20)7-14(18-13)9-2-1-5-17-8-9/h1-8H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLAIBAXSCQGEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-chlorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
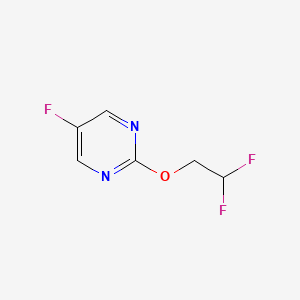
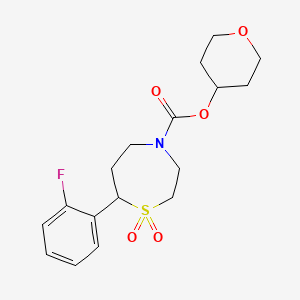
![1-[2-(2-Methylpropoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2925441.png)
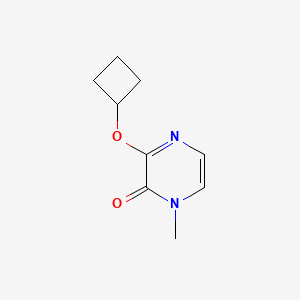
![ethyl 2-(3-(2-chlorobenzyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2925444.png)
![3-[(4-Chlorophenyl)sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B2925445.png)

![(E)-1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one](/img/structure/B2925449.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2925451.png)
![N-(4-Diethylamino-phenyl)-2-(4-hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-acetamide](/img/structure/B2925452.png)
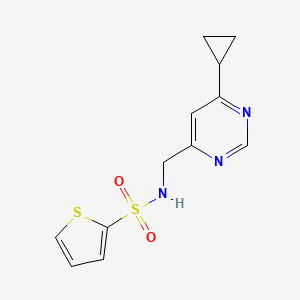
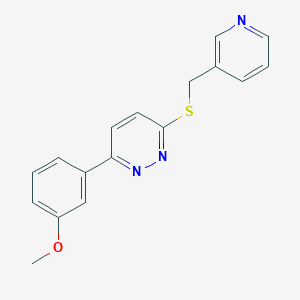
![1-[4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2925458.png)